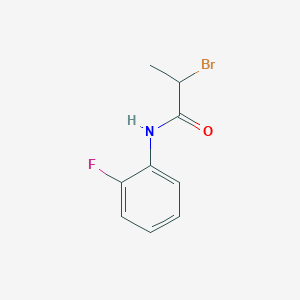

2-bromo-N-(2-fluorophenyl)propanamide

Descripción

2-Bromo-N-(2-fluorophenyl)propanamide (CAS 79144-82-4) is a halogenated aromatic amide with the molecular formula C₉H₉BrFNO and a molecular weight of 246.08 g/mol. Its structure features a bromine atom at the β-position of the propanamide chain and a fluorine atom at the ortho position of the phenyl ring. Key physical properties include a boiling point of 340.4 ± 27.0°C, a density of 1.6 ± 0.1 g/cm³, and a flash point of 159.7 ± 23.7°C . This compound is primarily used as a synthetic intermediate in medicinal chemistry and material science due to its reactivity in substitution and coupling reactions .

Propiedades

IUPAC Name |

2-bromo-N-(2-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFXBIFZXDJEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-fluorophenyl)propanamide typically involves the bromination of N-(2-fluorophenyl)propanamide. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods

Industrial production methods for 2-bromo-N-(2-fluorophenyl)propanamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-(2-fluorophenyl)propanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

Substitution Reactions: Products include substituted amides, thiols, and ethers.

Reduction Reactions: Products include primary amines and alcohols.

Oxidation Reactions: Products include carboxylic acids and ketones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Bromo-N-(2-fluorophenyl)propanamide is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and bacterial infections.

- Antimicrobial Activity : Studies indicate that this compound exhibits inhibitory effects on certain bacterial enzymes, suggesting its utility as a lead compound for developing new antibiotics amid rising antibiotic resistance.

- Anticancer Properties : Preliminary research shows that it may induce apoptosis in cancer cells by interacting with specific cellular receptors involved in survival pathways.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols) under suitable conditions, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of 2-bromo-N-(2-fluorophenyl)propanamide against resistant bacterial strains. The results demonstrated a significant reduction in bacterial growth, indicating its potential as a new antibiotic candidate.

Case Study 2: Cancer Cell Apoptosis

Research conducted at a leading cancer research institute focused on the effects of this compound on various cancer cell lines. The findings revealed that treatment with 2-bromo-N-(2-fluorophenyl)propanamide led to increased apoptosis rates, suggesting its mechanism involves the activation of apoptotic pathways.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine and fluorophenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Phenyl Propanamides

2-Bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6)

- Structure : Substitutes the 2-fluorophenyl group with a 2-methylphenyl group.

- Applications : Used as a versatile building block in organic synthesis, particularly in pharmaceuticals and agrochemicals .

2-Bromo-N-(4-chlorophenyl)propanamide (CAS 77112-25-5)

- Structure : Chlorine replaces fluorine at the para position.

- Properties : Chlorine’s electron-withdrawing effect enhances electrophilicity, making it reactive in nucleophilic substitutions. Molecular weight: 262.53 g/mol .

- Applications : Intermediate in the synthesis of chlorinated bioactive molecules .

2-Bromo-N-(2,6-difluorophenyl)propanamide

- Structure : Features two fluorine atoms at the 2- and 6-positions of the phenyl ring.

- Properties: Increased steric hindrance and electronic effects compared to mono-fluorinated analogs.

- Applications: Limited commercial availability; research-focused applications .

Fluorinated Benzyl and Alkyl Propanamides

2-Bromo-N-[(4-fluorophenyl)methyl]propanamide (CAS 1119451-51-2)

- Structure : Fluorine at the para position of a benzyl group.

- Discontinued commercially, indicating niche use .

2-Bromo-N-(3,5-difluorobenzyl)propanamide (CAS 2279124-56-8)

Chiral and Heterocyclic Derivatives

2-Bromo-N-[(1S)-1-phenylethyl]propanamide (CAS 1690301-28-0)

- Structure : Chiral phenylethyl group.

- Properties : Molecular weight 256.14 g/mol ; chirality enables enantioselective synthesis.

- Applications : Discontinued, but highlights interest in stereochemically complex intermediates .

(2R)-2-Bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide

Comparative Analysis Table

Key Findings and Implications

- Halogen Effects : Bromine at the β-position enhances electrophilicity, enabling nucleophilic substitutions. Fluorine’s electronegativity modulates electronic properties, while chlorine increases molecular weight and reactivity .

- Steric and Electronic Modifications : Difluorinated or benzyl-substituted analogs exhibit varied steric profiles, impacting their utility in target-specific syntheses .

Actividad Biológica

2-Bromo-N-(2-fluorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and applications in research and medicine.

2-Bromo-N-(2-fluorophenyl)propanamide is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which are crucial for its biological interactions. The molecular formula is CHBrFNO, with a molecular weight of approximately 328.99 g/mol.

The biological activity of 2-bromo-N-(2-fluorophenyl)propanamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms (bromine and fluorine) can form strong interactions with enzymes or receptors, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit bacterial enzymes, contributing to its antimicrobial effects.

- Induction of Apoptosis : In cancer cells, it may interact with cellular receptors to trigger programmed cell death.

Antimicrobial Activity

Research indicates that 2-bromo-N-(2-fluorophenyl)propanamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition rates.

- Minimum Inhibitory Concentration (MIC) values for common pathogens:

- Escherichia coli : MIC = 0.0195 mg/mL

- Staphylococcus aureus : MIC values range from 5.64 to 77.38 µM

- Candida albicans : MIC = 0.0048 mg/mL

These findings suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anticancer Activity

The compound has shown promising anticancer activity in various studies. It has been evaluated against multiple cancer cell lines, including:

- HepG2 (liver cancer) : Demonstrated potent cytotoxicity with an IC50 value indicating effective concentration for cell death.

- K562 (leukemia) : Displayed anti-proliferative effects, suggesting potential for leukemia treatment.

The selectivity index (SI), which measures the safety margin between effective doses against cancer cells versus normal cells, indicates that this compound could be a viable candidate for further drug development .

Case Studies

Several studies have explored the biological activity of related compounds and their derivatives:

- Study on Antimicrobial Properties : A series of propanamide derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that modifications in the structure significantly influenced their activity against various pathogens .

- Anticancer Research : A study focusing on selective androgen receptor degraders (SARDs) highlighted how structural variations in similar compounds could enhance their anticancer properties, suggesting that brominated and fluorinated derivatives may offer unique therapeutic benefits .

Comparative Analysis

To understand the uniqueness of 2-bromo-N-(2-fluorophenyl)propanamide, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Bromo-N-(4-fluorobenzyl)propanamide | Bromine at para position | Moderate | High |

| 2-Bromo-N-(3-fluorobenzyl)propanamide | Bromine at meta position | Low | Moderate |

| 2-Bromo-N-(2-chlorobenzyl)propanamide | Chlorine substitution | High | Moderate |

This table illustrates how positional isomerism affects both antimicrobial and anticancer activities, emphasizing the significance of the fluorine atom's position in enhancing biological efficacy .

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-N-(2-fluorophenyl)propanamide?

A common approach involves nucleophilic acyl substitution. For example, reacting 2-bromopropanoyl chloride with 2-fluoroaniline in anhydrous dichloromethane under inert conditions (e.g., nitrogen atmosphere). The reaction typically requires a base like triethylamine to neutralize HCl byproducts. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yields can vary (40–70%) depending on the stoichiometry of reactants and reaction time.

Q. Which spectroscopic techniques are critical for characterizing 2-bromo-N-(2-fluorophenyl)propanamide?

- NMR : H NMR confirms the presence of the 2-fluorophenyl group (aromatic protons at δ 6.8–7.5 ppm) and the propanamide backbone (CH at δ 1.5–2.0 ppm; NH at δ 8.0–8.5 ppm). F NMR detects the fluorine substituent (δ -110 to -120 ppm) .

- IR : Stretching vibrations for amide C=O (~1650 cm) and N–H (~3300 cm) are key markers .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (expected m/z: 259.99 for CHBrFNO) .

Q. How does the bromine atom influence the compound’s reactivity in substitution reactions?

The electron-withdrawing bromine at the 2-position activates the adjacent carbonyl group, making it susceptible to nucleophilic attack. This reactivity is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) to replace bromine with aryl or alkyl groups. For example, palladium catalysis with arylboronic acids can yield N-(2-fluorophenyl)propanamide derivatives with modified side chains .

Advanced Questions

Q. What challenges arise in crystallizing 2-bromo-N-(2-fluorophenyl)propanamide, and how are they addressed?

Crystallization challenges include low solubility in common solvents and polymorphism. Slow evaporation from a mixed solvent system (e.g., DCM/hexane) at controlled temperatures (4°C) promotes single-crystal growth. X-ray diffraction (as seen in analogous compounds) reveals planar amide groups and intermolecular hydrogen bonding (N–H⋯O=C), stabilizing the crystal lattice .

Table 1 : Example Crystallographic Data for Analogous Brominated Amides

| Parameter | Value (Example from ) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a=24.1245 Å, b=5.8507 Å, c=15.4723 Å |

| β-angle | 91.837° |

Q. How can researchers design experiments to evaluate its enzyme inhibition potential?

- Assay Design : Use fluorescence-based assays (e.g., trypsin inhibition) with a fluorogenic substrate. Monitor inhibition kinetics (K) at varying concentrations of the compound.

- Structural Insights : Molecular docking studies (using software like AutoDock) can predict binding interactions with enzyme active sites, guided by the compound’s electron-deficient aromatic ring and hydrogen-bonding capacity .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify byproducts (e.g., dehalogenation or hydrolysis products) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability by measuring mass loss up to 500°C. Most bromoamides decompose above 200°C .

Safety and Handling

Q. What precautions are necessary for safe handling of 2-bromo-N-(2-fluorophenyl)propanamide?

Q. How should spills or accidental exposure be managed?

- Spills : Absorb with inert material (vermiculite), seal in a container, and dispose as hazardous waste.

- Exposure : Flush skin/eyes with water for 15 minutes. Seek medical attention if irritation persists .

Research Applications

Q. How is this compound utilized in covalent organic framework (COF) synthesis?

While direct evidence is limited, bromoamides are potential linkers in COFs due to their ability to form stable bonds (e.g., amidation or Ullmann coupling). The 2-fluorophenyl group may enhance framework rigidity through π-π stacking, as observed in related aryl halide-based COFs .

Q. What role does the fluorine substituent play in modulating biological activity?

Fluorine increases metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. It also enhances binding affinity to target proteins via electrostatic interactions (e.g., with serine residues in enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.